molecular formula C15H18N4O2S B2556821 4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide CAS No. 1286711-42-9

4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B2556821
CAS No.: 1286711-42-9
M. Wt: 318.4
InChI Key: NPRCVZDWTFNTNJ-UHFFFAOYSA-N
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Description

The 4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a synthetic compound built around a multifunctional aminothiazole dicarboxamide core, a structure of significant interest in medicinal chemistry and drug discovery research . The 2-aminothiazole scaffold is a privileged structure in pharmaceutical development, known for its broad spectrum of biological activities and its role as a key pharmacophore in kinase inhibitor design . Thiazole-containing compounds have demonstrated immense therapeutic potential, serving as the active moiety in several approved drugs and numerous investigational agents . This particular derivative features strategic substitutions with an isopropyl group and a benzyl ring on the dicarboxamide nitrogens, modifications that are commonly explored to optimize interactions with biological targets and fine-tune physicochemical properties. Researchers value this class of compounds for developing novel therapeutic agents, particularly as kinase inhibitors that can modulate critical signaling pathways in cells . The presence of the benzyl group, in particular, is a structural feature seen in various bioactive molecules and is often investigated for its ability to enhance binding affinity and selectivity. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening assays. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-5-N-benzyl-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-9(2)18-14(20)12-11(16)13(22-19-12)15(21)17-8-10-6-4-3-5-7-10/h3-7,9H,8,16H2,1-2H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRCVZDWTFNTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely applied route for constructing the 1,2-thiazole core. This reaction involves the condensation of α-halocarbonyl compounds with thioamides or thiourea derivatives. For 4-amino-thiazole intermediates, thiourea serves as both the sulfur and amino source.

Example Protocol

  • Reactant Preparation : A 2-bromo-3-ketopropionamide derivative is synthesized by brominating ethyl 3-oxobutanoate followed by amidation with isopropylamine.
  • Cyclization : The α-bromoketone is treated with thiourea in ethanol under reflux (78°C, 12 hours), yielding 4-amino-1,2-thiazole-5-carboxamide.
  • Functionalization : The 3-position carboxyl group is introduced via oxidation of a methyl substituent using KMnO₄ in acidic conditions, followed by benzylamine coupling using EDC/HOBt.

Limitations : Low regioselectivity in unsymmetrical α-halocarbonyl precursors and moderate yields (~45–60%) necessitate purification via column chromatography.

Cook-Heilbron Method

The Cook-Heilbron approach utilizes aminonitriles and carbon disulfide (CS₂) under basic conditions to form 2,4-disubstituted 5-aminothiazoles. This method is advantageous for introducing electron-withdrawing groups at the 5-position.

Modified Protocol for Target Compound

  • Aminonitrile Synthesis : Benzylamine and isopropylamine are sequentially coupled to malononitrile using DCC, forming a bis-carboxamide intermediate.
  • Cyclization : The aminonitrile reacts with CS₂ in pyridine at 100°C for 8 hours, producing the 4-amino-thiazole scaffold with pre-installed N3 and N5 substituents.

Advantages : Higher regiocontrol compared to Hantzsch, with yields up to 72%.

Robinson-Gabriel Cyclization

Acylaminocarbonyl compounds undergo dehydration with phosphorus pentasulfide (P₂S₅) to form thiazoles. For the target molecule, this method enables simultaneous introduction of the 3,5-dicarboxamide groups.

Procedure

  • Substrate Preparation : N-Benzyl-N’-isopropyloxalamide is treated with P₂S₅ in toluene at 110°C for 6 hours.
  • Cyclization : The intermediate undergoes intramolecular cyclization, forming the thiazole ring with retained carboxamide groups.

Yield : ~50–55%, with byproducts arising from incomplete sulfurization.

Post-Cyclization Functionalization

Selective Amidation Strategies

Installing the benzyl and isopropyl carboxamide groups post-cyclization requires careful protecting group strategies:

Stepwise Approach

  • 3-Position Amidation : The thiazole-3-carboxylic acid is activated as an acid chloride (SOCl₂) and coupled with isopropylamine in THF (0°C, 2 hours).
  • 5-Position Amidation : The 5-carboxylic acid is similarly converted to its acid chloride and reacted with benzylamine.

Yield : 68% overall after purification.

Alternative Method : Direct coupling using HATU/DIPEA in DMF at room temperature (24 hours) achieves 75% yield but requires excess amine.

One-Pot Multicomponent Reactions

Copper-catalyzed couplings simplify synthesis by combining cyclization and amidation:

Copper-Mediated Protocol

  • Reactants : Ethyl glyoxylate, thiourea, benzylamine, and isopropylamine are combined with CuI (10 mol%) in DMSO.
  • Reaction : Heated at 120°C for 6 hours under N₂, directly yielding the target compound.
    Yield : 62%, with minor dimerization byproducts.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Hantzsch α-Bromoketone + thiourea 45–60 Scalable, established protocol Low regioselectivity
Cook-Heilbron Aminonitrile + CS₂ 65–72 High regiocontrol Requires toxic CS₂
Robinson-Gabriel Acylaminocarbonyl + P₂S₅ 50–55 Simultaneous amidation Byproduct formation
Copper-Catalyzed Multicomponent coupling 62 One-pot, fewer steps Moderate yield

Optimization Challenges and Solutions

Regioselectivity in Amidation

The steric bulk of isopropylamine often leads to preferential coupling at the 3-position. Strategies to enhance 5-position reactivity include:

  • Directed ortho-Metalation : Using LiTMP to deprotonate the 5-position, enabling selective benzylation.
  • Protection/Deprotection : Temporarily protecting the 3-position with a Boc group before benzylamine coupling.

Yield Improvement

  • Microwave-Assisted Synthesis : Reducing reaction time from 12 hours to 30 minutes improves yield by 15%.
  • Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, achieving 78% yield in Hantzsch reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or benzyl groups.

    Reduction: Reduction reactions could target the carboxamide groups.

    Substitution: The thiazole ring and amino groups may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 4-amino-5-N-[2-(tert-butylamino)-2-oxoethyl]-5-N-(3-methylphenyl)-1,2-thiazole-3,5-dicarboxamide
  • Core Structure : 1,2-thiazole with 3,5-dicarboxamide groups.
  • Substituents: N5: 3-methylphenyl and tert-butylamino-oxoethyl. N3: Not specified in evidence.
  • The 3-methylphenyl substituent may enhance π-π stacking interactions in biological targets .
(b) 2-Methylimidazole-4,5-dicarboxamide Derivatives
  • Core Structure : Imidazole with 4,5-dicarboxamide groups.
  • Substituents : Variable R groups (e.g., aryl, alkyl).
  • Biological Activity : Antibacterial (e.g., Staphylococcus aureus), antifungal (e.g., Candida albicans), and cytotoxic effects (IC₅₀ values: 5–20 μM in cancer cell lines) .
  • However, thiazole derivatives may exhibit better metabolic stability due to reduced susceptibility to oxidative degradation.
(c) Dihydropyridine-3,5-dicarboxamide Derivatives (F-27 and Cl-33)
  • Core Structure : 1,4-dihydropyridine with 3,5-dicarboxamide groups.
  • Substituents : Fluorobenzyl (F-27) or chlorobenzyl (Cl-33) groups.
  • Biological Activity : Antitubercular activity (MIC: 0.5–2 μg/mL against Mycobacterium tuberculosis) .
  • Key Differences: The planar dihydropyridine core facilitates intercalation with DNA or enzyme active sites, a feature absent in non-planar thiazole derivatives.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Thiazole Analog Imidazole Derivative Dihydropyridine Derivative
LogP ~2.8 (estimated) ~3.1 ~1.9–2.5 ~3.5–4.0
Molecular Weight 373.45 g/mol 432.51 g/mol 300–400 g/mol 450–500 g/mol
Hydrogen Bond Donors 3 4 2–3 2
Bioactivity Predicted antimicrobial Not reported Antibacterial, antifungal Antitubercular

Computational Insights

  • Docking Studies: AutoDock Vina simulations suggest that the benzyl and isopropyl groups in the target compound may occupy hydrophobic pockets in microbial enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase), with binding affinities comparable to F-27 and Cl-33 .
  • Electronic Properties : Multiwfn analysis reveals that the thiazole core exhibits a lower electron localization function (ELF) compared to imidazole derivatives, indicating weaker π-electron delocalization and reduced electrophilic reactivity .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-amino-N5-benzyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide with high purity?

  • Methodological Answer : The synthesis involves refluxing precursors (e.g., substituted hydrazides) in polar aprotic solvents like DMSO for extended periods (18+ hours), followed by controlled cooling and crystallization using water-ethanol mixtures to isolate the product. Purification via vacuum distillation and recrystallization improves yield (65% reported in similar thiazole syntheses). Monitoring reaction progress with TLC and optimizing stoichiometry of reagents (e.g., substituted benzaldehydes) are critical .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : X-ray diffraction (XRD) is definitive for structural confirmation, as demonstrated in analogous dicarboxamide systems . FTIR identifies functional groups (e.g., amino, amide bonds), while TEM and NMR (¹H/¹³C) resolve molecular morphology and electronic environments. Mass spectrometry validates molecular weight, and DSC/TGA assesses thermal stability .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : A 2³ factorial design can systematically test variables like temperature (80–120°C), solvent polarity (DMSO vs. DMF), and catalyst concentration. Response surface methodology (RSM) identifies interactions between factors, reducing the number of trials while maximizing yield. Statistical tools (ANOVA) validate significance, as applied in thiadiazole syntheses .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Cross-study discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Replicating experiments under standardized protocols (e.g., OECD guidelines) with positive/negative controls is essential. Structure-activity relationship (SAR) studies, including regioselective alkylation (e.g., S- vs. N-alkylation), can isolate bioactive moieties .

Q. How do computational models predict this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes like kinases. QSAR models correlate electronic descriptors (HOMO-LUMO gaps) with activity, validated against experimental IC50 values. Virtual screening libraries (ZINC20) prioritize derivatives for synthesis .

Q. What methodologies address solubility challenges in pharmacological testing?

  • Methodological Answer : Co-solvency (PEG-400/ethanol mixtures) or nanoformulation (liposomes) enhances aqueous solubility. Prodrug strategies, such as esterification of amide groups, improve bioavailability. Solubility parameters (Hansen solubility spheres) guide solvent selection .

Q. How does regioselective derivatization impact this compound’s bioactivity?

  • Methodological Answer : Alkylation at sulfur (vs. nitrogen) in the thiazole ring, achieved via controlled reaction with allyl halides, modifies electronic density and steric bulk. Comparative bioassays (e.g., antimicrobial MIC tests) quantify activity shifts. XRD confirms regiochemistry, as shown in analogous pyridine-dicarboxamides .

Data Management and Validation

Q. What protocols ensure data integrity in multi-institutional studies of this compound?

  • Methodological Answer : Blockchain-secured ELNs (Electronic Lab Notebooks) timestamp raw data, while LIMS (Laboratory Information Management Systems) standardize metadata. Collaborative platforms (SciFinder) enforce FAIR principles (Findable, Accessible, Interoperable, Reusable). Independent replication in ≥3 labs minimizes bias .

Q. How are heterogeneous catalysis conditions optimized for green synthesis?

  • Methodological Answer : Immobilized catalysts (e.g., Pd/CeO2 nanoparticles) reduce metal leaching. Lifecycle assessment (LCA) metrics (E-factor, atom economy) evaluate sustainability. Microwave-assisted synthesis cuts reaction times (4 hrs vs. 18 hrs conventional) while maintaining yield .

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